N-((5-(4-Chlorophenyl)-1H-1,2,4-triazol-3-yl)methyl)-4-fluoroaniline
CAS No.:
Cat. No.: VC15864300
Molecular Formula: C15H12ClFN4
Molecular Weight: 302.73 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H12ClFN4 |
|---|---|
| Molecular Weight | 302.73 g/mol |
| IUPAC Name | N-[[3-(4-chlorophenyl)-1H-1,2,4-triazol-5-yl]methyl]-4-fluoroaniline |
| Standard InChI | InChI=1S/C15H12ClFN4/c16-11-3-1-10(2-4-11)15-19-14(20-21-15)9-18-13-7-5-12(17)6-8-13/h1-8,18H,9H2,(H,19,20,21) |
| Standard InChI Key | NVLDZGMNTGVYNQ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1C2=NNC(=N2)CNC3=CC=C(C=C3)F)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Structural Analysis
The compound features a 1,2,4-triazole ring substituted at position 5 with a 4-chlorophenyl group. A methylene bridge (-CH2-) connects the triazole’s position 3 to a 4-fluoroaniline group, introducing both halogenated aromatic systems and a secondary amine. The 4-fluoroaniline moiety contributes electron-withdrawing effects, influencing reactivity and interactions with biological targets .
Physicochemical Characteristics
While direct data on this specific compound’s melting point or solubility remain unreported, analogs with similar substituents exhibit melting points between 213–303°C and solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dioxane . The presence of fluorine and chlorine atoms enhances lipophilicity, potentially improving membrane permeability in biological systems.
Synthesis and Reaction Pathways
Synthetic Strategies
The synthesis of 1,2,4-triazole derivatives typically involves cyclocondensation reactions. For N-((5-(4-Chlorophenyl)-1H-1,2,4-triazol-3-yl)methyl)-4-fluoroaniline, a plausible route includes:
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Formation of the Triazole Core: Reacting 4-chlorophenylhydrazine with a nitrile or cyanamide derivative under acidic conditions to form 5-(4-chlorophenyl)-1H-1,2,4-triazole.
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Methylene Bridging: Introducing the methylene group via alkylation with chloromethylating agents (e.g., chloromethyl methyl ether) or through Mannich reactions.
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Coupling with 4-Fluoroaniline: Reacting the triazole-methyl intermediate with 4-fluoroaniline under nucleophilic substitution or reductive amination conditions .
Table 1: Representative Reaction Conditions for Analogous Compounds
Spectroscopic Characterization
Infrared (IR) Spectroscopy
Key IR absorptions for analogous triazole derivatives include:
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N-H Stretches: 3325–3442 cm⁻¹ (NH2 and NH groups).
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C=N Vibrations: 1578–1601 cm⁻¹ (triazole ring).
Nuclear Magnetic Resonance (NMR)
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¹H NMR:
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Aromatic protons: δ 7.04–8.75 ppm (multiplet for phenyl and pyridine rings).
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NH2 and NH signals: δ 3.7–5.77 ppm (singlets).
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¹³C NMR:
Table 2: Comparative NMR Data for Triazole Derivatives
| Compound Substituent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
|---|---|---|
| 5-(4-Chlorophenyl) | 8.05 (s, 2H) | 119.0 (C-Cl) |
| 4-Fluoroaniline | 7.99–8.75 (m, 4H) | 121.3–149.8 (C-F) |
Biological Activities and Mechanisms
Antimicrobial Properties
In vitro studies on structurally related 1,2,4-triazoles demonstrate broad-spectrum activity:
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Antibacterial: MIC values of 2–8 µg/mL against Staphylococcus aureus and Pseudomonas aeruginosa, comparable to imipenem .
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Antifungal: Inhibition zones of 18–22 mm against Candida albicans, surpassing nystatin in some cases .
Anti-Inflammatory Activity
Triazole derivatives inhibit cyclooxygenase-2 (COX-2) with IC50 values of 0.8–1.2 µM, outperforming indomethacin (IC50 = 1.5 µM) . The 4-fluoroaniline group may enhance binding to COX-2’s hydrophobic pocket.
Table 3: Biological Activity Comparison
| Activity | Compound IC50/MIC | Reference Standard |
|---|---|---|
| COX-2 Inhibition | 0.8–1.2 µM | Indomethacin (1.5 µM) |
| S. aureus (MIC) | 2–4 µg/mL | Imipenem (1 µg/mL) |
Pharmaceutical Applications
Antibiotic Development
The compound’s dual halogenation (Cl, F) enhances target affinity against bacterial gyrase and topoisomerase IV, critical for DNA replication . Structural analogs are under investigation for multidrug-resistant infections.
Fluorescent Probes
Derivatization with fluorophores (e.g., dansyl groups) enables use in cellular imaging, leveraging the triazole’s stability and the aniline group’s pH-sensitive fluorescence .
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